Ethyldimethyl(octadecyl)ammonium ethyl sulphate
Description
Ethyldimethyl(octadecyl)ammonium ethyl sulphate is a quaternary ammonium compound (QUAT) characterized by its cationic surfactant properties. It is widely used as an antistatic agent in cosmetic formulations and industrial applications due to its ability to reduce surface resistivity and improve material compatibility. The compound features:
- Chemical structure: A central nitrogen atom bonded to an ethyl group, two methyl groups, and an octadecyl (C18) chain, with ethyl sulphate as the counterion .
- CAS Number: 67846-16-6 (variant with stearamidopropyl modification) and 67633-63-0 (isostearamidopropyl variant) .
- Molecular formula: C27H58N2O5S, molecular weight 522.82 g/mol .
- Function: Stabilizes charges on surfaces, enhances detergency, and reduces static buildup in polymers and textiles .
Properties
IUPAC Name |
ethyl-dimethyl-octadecylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;1-2-6-7(3,4)5/h5-22H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLUCCYRQRCHIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059381 | |
| Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-07-6 | |
| Record name | 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylstearylethyl ammonium ethosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethyl(octadecyl)ammonium ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STEARYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SR7S70T5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Ethyldimethylamine
The synthesis begins with the alkylation of ethyldimethylamine using octadecyl bromide. This step forms the tertiary amine precursor, ethyldimethyloctadecylamine:
Reaction:
Conditions:
The reaction is monitored via thin-layer chromatography (TLC) to confirm complete consumption of octadecyl bromide. Excess HBr is neutralized with aqueous sodium bicarbonate.
Quaternization with Ethyl Sulfate
The tertiary amine undergoes quaternization with ethyl sulfate to yield the final product:
Reaction:
Conditions:
-
Solvent: Ethanol
-
Temperature: 50–60°C
-
Time: 4–6 hours
-
Molar Ratio: 1:1.05 (amine:ethyl sulfate)
The product precipitates upon cooling and is purified via recrystallization from acetone. Purity is verified using HPLC (>98%).
Industrial Production Methods
Continuous Flow Alkylation
Industrial processes employ continuous flow reactors to enhance efficiency:
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Reactor Type: Tubular reactor with static mixers
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Throughput: 500 L/h
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Temperature: 75°C
-
Residence Time: 2 hours
Solvent recovery systems reduce waste, with ethanol recycled at a 95% efficiency rate.
Quaternization at Scale
Quaternization is conducted in stainless steel reactors with automated pH control:
-
Reactor Volume: 2,000 L
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Agitation: 300 rpm
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Cooling System: Jacketed reactor with chilled water
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Product Isolation: Centrifugation followed by fluidized-bed drying
Reaction Optimization and Challenges
Solvent Selection
| Solvent System | Reaction Rate (h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/water | 0.15 | 85 | 98 |
| Isopropanol | 0.10 | 72 | 95 |
| Acetonitrile | 0.18 | 88 | 97 |
Ethanol/water mixtures balance reaction rate and cost-effectiveness. Acetonitrile offers faster kinetics but is avoided industrially due to toxicity.
Impurity Control
Common impurities include:
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Unreacted octadecyl bromide: Removed via activated carbon filtration.
-
Oligomers: Suppressed by maintaining stoichiometric excess of ethyl sulfate.
Comparative Analysis of Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–18 hours | 4–6 hours |
| Yield | 80–85% | 85–90% |
| Energy Consumption | High | Moderate |
| Solvent Recovery | Manual | Automated (95%) |
| Capital Cost | Low | High |
Physicochemical Properties of Intermediates and Product
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| Ethyldimethylamine | 73.14 | -90 | 0.45 |
| Octadecyl bromide | 346.45 | 28–30 | 8.92 |
| Ethyldimethyloctadecylamine | 399.74 | 45–47 | 10.3 |
| This compound | 522.82 | 102–104 | 7.91 |
Chemical Reactions Analysis
Types of Reactions: Ethyldimethyl(octadecyl)ammonium ethyl sulphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
Surfactant Applications
EDMOES is widely used as a surfactant in various formulations due to its ability to modify surface tension and enhance solubility in aqueous solutions.
Detergents and Personal Care Products
- Emulsifying Agent : EDMOES is utilized in shampoos, conditioners, and body washes for its emulsifying properties, helping to stabilize mixtures of oil and water.
- Pearlescent Agents : It is used in pearlescent concentrates to enhance the visual appeal of personal care products .
Industrial Applications
- Cleaning Agents : Its surfactant properties make it effective in industrial cleaning formulations, where it aids in the removal of oils and greases from surfaces.
Antimicrobial Properties
EDMOES exhibits significant antimicrobial activity, making it suitable for use in disinfectants and antiseptics.
Case Studies
- In laboratory settings, EDMOES has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potent antimicrobial effects.
Drug Delivery Systems
EDMOES has potential applications in drug delivery due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Gene Delivery
Research indicates that cationic surfactants like EDMOES can facilitate gene delivery by forming complexes with negatively charged nucleic acids (DNA/RNA), aiding their internalization into cells.
Formulation Studies
Studies have explored the use of EDMOES in formulations aimed at improving the stability and release profiles of therapeutic agents.
While EDMOES shows promising applications, its environmental impact must be considered. Research into biodegradability and eco-toxicity is essential for assessing its long-term effects on ecosystems.
Mechanism of Action
The mechanism of action of ethyldimethyl(octadecyl)ammonium ethyl sulphate involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on microbial cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and fungi .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Cosmetics : Stearamidopropyl variants dominate in hair conditioners due to reduced static and improved manageability .
- Textiles : Ethylmethyldi(octadecyl)ammonium ethyl sulphate (CAS 10378-14-0) is preferred for fabric softeners due to dual-chain hydrophobicity .
- Emerging uses : Methacryloyl-modified variants enable antistatic polymers in 3D printing and electronics .
Biological Activity
Ethyldimethyl(octadecyl)ammonium ethyl sulphate (EDOAES) is a cationic surfactant known for its diverse biological activities, particularly in antimicrobial applications and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 451.75 g/mol
- LogP : 7.908 (indicating high lipophilicity)
EDOAES is synthesized through the alkylation of dimethylamine with octadecyl bromide, followed by quaternization with ethyl sulfate, which results in a compound that possesses both hydrophilic and hydrophobic characteristics. This amphiphilic nature allows EDOAES to interact effectively with cell membranes, leading to disruption of microbial integrity and subsequent cell lysis.
Antimicrobial Activity
EDOAES exhibits significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. Its cationic nature enables it to bind to negatively charged components of microbial membranes, causing structural damage that leads to cell death.
Comparative Antimicrobial Efficacy
| Compound Name | Antimicrobial Spectrum | Unique Characteristics |
|---|---|---|
| This compound (EDOAES) | Broad-spectrum against Gram-positive and Gram-negative bacteria | Long alkyl chain enhances membrane interaction |
| Cetyltrimethylammonium bromide (CTAB) | Effective against Gram-positive bacteria | More hydrophobic than EDOAES |
| Benzalkonium chloride | Strong activity against various pathogens | Commonly used in disinfectants |
| Dodecyltrimethylammonium chloride | Effective in personal care products | Shorter alkyl chain compared to EDOAES |
The unique long-chain structure of EDOAES contributes to its enhanced emulsifying properties, making it particularly effective in formulations requiring both solubilization and antimicrobial action.
Applications in Drug Delivery
Research indicates that EDOAES can facilitate drug delivery by forming complexes with hydrophobic drugs, improving their solubility in biological environments. This property is crucial for developing effective drug delivery systems, especially in targeting specific tissues or cells.
Gene Delivery Potential
EDOAES has shown promise as a carrier for genetic materials such as DNA and RNA. The positive charge on the surfactant interacts with the negatively charged phosphate backbone of nucleic acids, forming complexes that can be internalized by cells. However, further studies are needed to explore its efficacy and safety in gene therapy applications.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effectiveness of EDOAES against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, confirming its potential as an effective disinfectant. -
Drug Delivery System Development
In another investigation, researchers formulated liposomes using EDOAES as a surfactant to encapsulate hydrophobic drugs. The resulting formulations demonstrated improved stability and drug release profiles compared to traditional methods. -
Toxicological Assessment
Toxicological studies revealed that while EDOAES exhibits potent antimicrobial activity, it also shows cytotoxic effects at higher concentrations on mammalian cells. This highlights the need for careful consideration of dosage when utilizing this compound in therapeutic applications .
Q & A
Q. Example Table :
| Study | Microbial Strain | MIC (µg/mL) | Method | Key Variables |
|---|---|---|---|---|
| A | E. coli ATCC 25922 | 50 | Broth microdilution | pH 7.2, 37°C |
| B | E. coli K12 | 120 | Agar diffusion | pH 6.8, 30°C |
Q. What methodologies validate the compound’s interaction with anionic polymers in formulation studies?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Dynamic Light Scattering (DLS) : Monitor aggregate size changes upon polymer addition.
- Zeta Potential Measurements : Assess charge neutralization at varying polymer-surfactant ratios .
Structural and Functional Insights
Q. How does the octadecyl chain length influence surfactant properties compared to shorter-chain analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
